molecular formula C5H6ClN3O2 B1423818 5-Nitro-pyridin-3-ylamine hydrochloride CAS No. 1220040-21-0

5-Nitro-pyridin-3-ylamine hydrochloride

Cat. No. B1423818
M. Wt: 175.57 g/mol
InChI Key: ONHDBLKSXWWPMB-UHFFFAOYSA-N
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Description

5-Nitro-pyridin-3-ylamine hydrochloride is a chemical compound with the molecular formula C5H6ClN3O2 . It is an important intermediate in organic synthesis, mainly used in pharmaceutical intermediates, organic synthesis, and organic solvents .


Synthesis Analysis

The synthesis of nitropyridine derivatives, such as 5-Nitro-pyridin-3-ylamine hydrochloride, has been described in various studies . For instance, one method involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine .


Chemical Reactions Analysis

Nitropyridines, including 5-Nitro-pyridin-3-ylamine hydrochloride, undergo various chemical reactions . For example, the reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .

Scientific Research Applications

Efficient Synthesis and Scalable Processes

A study by Bhat et al. (2015) demonstrated an efficient and scalable process for the synthesis of 5-nitro-7-azaindole, showcasing a methodology that might be applicable or adaptable for compounds like 5-Nitro-pyridin-3-ylamine hydrochloride. This process, utilizing metal-free cycloisomerization, indicates potential applications in large-scale organic synthesis where 5-Nitro-pyridin-3-ylamine hydrochloride could be an intermediate or a related compound (Bhat, R. Dere, S. Ravikumar, R. Hindupur, H. Pati, 2015).

Novel Compound Synthesis

Research by Grig-Alexa et al. (2012) on the formation of alkoxy substituted di(pyridin-2-yl)amines and N-arylpyridin-2-ylamines through nitro group reduction highlights the versatility of nitro-pyridine derivatives in synthesizing complex organic molecules. This study underscores the chemical reactivity and utility of such compounds in organic chemistry (Grig-Alexa, I. Simionescu, Oana-Irina Patriciu, S. Massip, A. Fînaru, C. Jarry, J. Leger, G. Guillaumet, 2012).

Chemical Synthesis and Reaction Mechanisms

Bakke (2004) discussed the synthesis and reactions of nitropyridines, providing insights into the reaction mechanisms and potential applications of nitropyridine derivatives, including 5-Nitro-pyridin-3-ylamine hydrochloride, in the development of novel chemical synthesis pathways. This research could be foundational for understanding the reactivity and applications of nitropyridine compounds in various chemical syntheses (Bakke, 2004).

Molecular Switches and Sensing Applications

A study by Bhattacharyya et al. (2017) introduced a novel compound that serves as a dual signaling chromogenic receptor, indicating the potential for developing sensors and switches based on the chemical framework of nitro-pyridine derivatives. Such applications could benefit from the properties of 5-Nitro-pyridin-3-ylamine hydrochloride in constructing reversible detection systems for various ions or molecules (Bhattacharyya, Soumen Ghosh, Subhash Chandra Makhal, N. Guchhait, 2017).

Safety And Hazards

While specific safety and hazard information for 5-Nitro-pyridin-3-ylamine hydrochloride is not available in the search results, it’s important to handle all chemical substances with appropriate safety measures .

properties

IUPAC Name

5-nitropyridin-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O2.ClH/c6-4-1-5(8(9)10)3-7-2-4;/h1-3H,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONHDBLKSXWWPMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1[N+](=O)[O-])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitro-pyridin-3-ylamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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